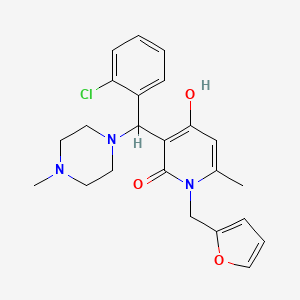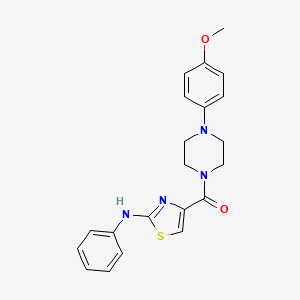
1-(4-(4-甲氧基苯基)哌嗪-1-基)-2-(苯氨基)噻唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone is a complex organic molecule that has garnered interest due to its potential applications in medicinal chemistry. This compound features a piperazine ring substituted with a methoxyphenyl group and a thiazole ring substituted with a phenylamino group, connected via a methanone linkage. The unique structure of this compound allows it to interact with various biological targets, making it a candidate for drug development and other scientific research.
科学研究应用
Chemistry
Ligand Design: Used in the design of ligands for metal complexes.
Biology
Receptor Binding Studies: Investigated for its ability to bind to various biological receptors, including adrenergic and serotonin receptors.
Enzyme Inhibition: Studied as a potential inhibitor for specific enzymes.
Medicine
Drug Development: Explored as a candidate for developing new therapeutic agents, particularly for neurological and cardiovascular disorders.
Pharmacokinetics: Research into its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science:
Agriculture: Investigated for use in agrochemicals.
作用机制
Target of Action
The primary target of (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
(4-(4-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone interacts with its target, the alpha1-adrenergic receptors, by binding to them
Biochemical Pathways
The biochemical pathways affected by (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone are likely related to the function of alpha1-adrenergic receptors. These receptors play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate
Pharmacokinetics
The pharmacokinetic properties of (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone, including its absorption, distribution, metabolism, and excretion (ADME), have been studied . The compound showed an acceptable pharmacokinetic profile, suggesting it could be a promising lead compound . .
Result of Action
Given its target, it is likely that the compound affects the function of alpha1-adrenergic receptors and the associated physiological processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone typically involves multiple steps:
-
Formation of the Piperazine Derivative
Starting Material: 4-Methoxyphenylamine.
Reaction: The amine is reacted with piperazine in the presence of a suitable catalyst and solvent, often under reflux conditions.
Product: 4-(4-Methoxyphenyl)piperazine.
-
Synthesis of the Thiazole Derivative
Starting Material: 2-Aminothiazole.
Reaction: The thiazole is reacted with phenyl isothiocyanate to form 2-(phenylamino)thiazole.
Conditions: Typically carried out in an inert atmosphere with a base such as triethylamine.
-
Coupling Reaction
Reactants: 4-(4-Methoxyphenyl)piperazine and 2-(phenylamino)thiazole.
Reaction: The two intermediates are coupled using a coupling agent like carbonyldiimidazole (CDI) or a similar reagent.
Conditions: The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Automated Synthesis: Using robotic systems to handle multiple reaction steps.
Purification: Employing techniques like crystallization, distillation, and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: Oxidized derivatives, potentially altering the methoxy group to a hydroxyl or carbonyl group.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduced forms, possibly converting the methanone linkage to a methylene group.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Products: Substituted derivatives, where functional groups on the aromatic rings are replaced.
Common Reagents and Conditions
Solvents: Dichloromethane, ethanol, and dimethyl sulfoxide (DMSO) are frequently used.
Catalysts: Acid or base catalysts, depending on the reaction type.
Temperature: Reactions are typically conducted at room temperature or under reflux conditions.
相似化合物的比较
Similar Compounds
Trazodone: An antidepressant that also features a piperazine ring.
Naftopidil: Used for treating benign prostatic hyperplasia, also containing a piperazine moiety.
Urapidil: An antihypertensive agent with a similar structural framework.
Uniqueness
Structural Features: The combination of a methoxyphenyl group and a phenylamino thiazole ring connected via a methanone linkage is unique, providing distinct pharmacological properties.
Receptor Affinity: Exhibits high affinity for specific receptors, making it a promising candidate for targeted therapies.
This compound’s unique structure and versatile reactivity make it a valuable subject for ongoing research in various scientific fields.
属性
IUPAC Name |
(2-anilino-1,3-thiazol-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-27-18-9-7-17(8-10-18)24-11-13-25(14-12-24)20(26)19-15-28-21(23-19)22-16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBSKTKQHWGMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
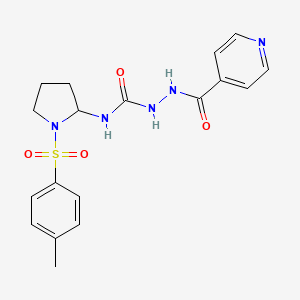
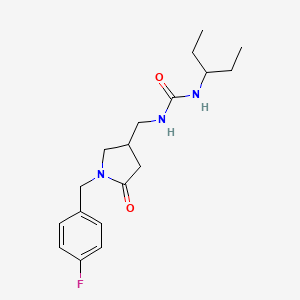
![4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2589371.png)
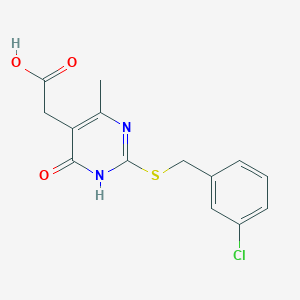

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2589376.png)
![butyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate](/img/structure/B2589378.png)
![2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2589380.png)
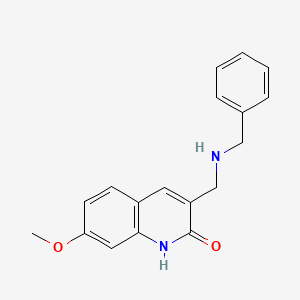
![Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate](/img/structure/B2589382.png)
![Tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate](/img/structure/B2589383.png)
methanone](/img/structure/B2589386.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2589389.png)
